molecular formula C10H16ClN B591853 (R)-1-(o-Tolyl)propan-1-amine hydrochloride CAS No. 856562-93-1

(R)-1-(o-Tolyl)propan-1-amine hydrochloride

Cat. No.: B591853
CAS No.: 856562-93-1
M. Wt: 185.695
InChI Key: ZRFSFSDKCOAXNJ-HNCPQSOCSA-N
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Description

®-1-(o-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of a tolyl group attached to the propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(o-Tolyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available o-tolualdehyde.

    Reductive Amination: The o-tolualdehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(o-Tolyl)propan-1-amine hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Purification: Employing crystallization techniques to purify the hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(o-Tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Nitro, halogenated derivatives.

Scientific Research Applications

®-1-(o-Tolyl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(o-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(o-Tolyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    1-(p-Tolyl)propan-1-amine hydrochloride: A positional isomer with the tolyl group in the para position.

    1-(m-Tolyl)propan-1-amine hydrochloride: Another positional isomer with the tolyl group in the meta position.

Uniqueness

®-1-(o-Tolyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and positional isomers.

Biological Activity

(R)-1-(o-Tolyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and biological properties make it a subject of extensive research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H15N·HCl
  • Molecular Weight : Approximately 163.26 g/mol
  • Structure : The compound features a propan-1-amine backbone with an o-tolyl substituent which contributes to its distinct chemical behavior and biological interactions.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Receptor Interaction : The compound is believed to modulate the activity of various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : It can interact with enzymes, affecting metabolic pathways and biochemical reactions.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

  • Pharmacological Effects :
    • Investigated for its potential in treating neurological disorders due to its interaction with monoamine transporters.
    • Exhibits effects on mood regulation and cognitive functions by influencing serotonin and norepinephrine levels.
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antibacterial properties, particularly against certain strains of bacteria .
    • The compound has been evaluated for its selectivity against pathogens like Chlamydia and Neisseria meningitidis .
  • Toxicity Profile :
    • Toxicological assessments indicate that it does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development in pharmaceutical applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences serotonin and norepinephrine levels, potentially aiding mood disorders
Antibacterial EffectsDemonstrated selective activity against Chlamydia species
Safety ProfileLow toxicity observed in preliminary assessments

Case Study: Neuropharmacological Assessment

A study conducted by Leung et al. explored the effects of this compound on cognitive functions in animal models. The results indicated:

  • Improved Memory Performance : Animals treated with the compound showed enhanced memory retention in maze tests compared to controls.
  • Behavioral Changes : Significant reductions in anxiety-like behaviors were observed, suggesting potential anxiolytic properties.

These findings support the hypothesis that this compound may have therapeutic applications in treating anxiety and cognitive impairments.

Properties

IUPAC Name

(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSFSDKCOAXNJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662528
Record name (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856562-93-1
Record name (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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